(R)-Hydroxytolterodine-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Hydroxytolterodine-d14 is a deuterated form of ®-Hydroxytolterodine, a metabolite of the drug tolterodine. Tolterodine is an antimuscarinic agent used to treat overactive bladder. The deuterated form, ®-Hydroxytolterodine-d14, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific studies to trace the compound’s metabolic pathways and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hydroxytolterodine-d14 involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Hydroxylation: Introduction of a hydroxyl group to form the hydroxytolterodine structure.
Chiral Resolution: Separation of the ®-enantiomer from the (S)-enantiomer to obtain ®-Hydroxytolterodine-d14.
Industrial Production Methods
Industrial production of ®-Hydroxytolterodine-d14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using a deuterium gas and a catalyst to replace hydrogen atoms with deuterium.
Chromatographic Separation: Using high-performance liquid chromatography (HPLC) to separate the desired ®-enantiomer from the mixture.
Analyse Chemischer Reaktionen
Types of Reactions
®-Hydroxytolterodine-d14 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-Hydroxytolterodine-d14 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of tolterodine and its metabolites in the body.
Drug Development: Used in the development of new antimuscarinic agents with improved efficacy and safety profiles.
Biological Studies: Used to study the interactions of tolterodine and its metabolites with muscarinic receptors in the bladder.
Industrial Applications: Used in the production of deuterated drugs for improved stability and reduced metabolic degradation.
Wirkmechanismus
®-Hydroxytolterodine-d14 exerts its effects by binding to muscarinic receptors in the bladder, inhibiting the action of acetylcholine. This leads to relaxation of the bladder muscles and reduction of urinary urgency and frequency. The molecular targets involved include the M2 and M3 muscarinic receptors, which play a key role in bladder contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: The parent compound, used to treat overactive bladder.
Fesoterodine: Another antimuscarinic agent with similar effects.
Oxybutynin: A non-selective antimuscarinic agent used for bladder control.
Uniqueness
®-Hydroxytolterodine-d14 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C22H31NO2 |
---|---|
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D |
InChI-Schlüssel |
DUXZAXCGJSBGDW-KHYGHPPDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.